molecular formula C10H11F2N B062355 (S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine CAS No. 161754-60-5

(S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine

Cat. No.: B062355
CAS No.: 161754-60-5
M. Wt: 183.2 g/mol
InChI Key: MOMZKLAUXURNPG-QMMMGPOBSA-N
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Description

(S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine is an organic compound characterized by the presence of a difluoroethylidene group attached to a phenylethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine typically involves the reaction of (S)-1-phenylethylamine with a difluoroethylidene precursor. One common method includes the use of difluoroacetaldehyde as the difluoroethylidene source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the difluoroethylidene group.

  • Step 1: Formation of Difluoroethylidene Intermediate

      Reagents: Difluoroacetaldehyde, anhydrous solvent (e.g., dichloromethane)

      Conditions: Low temperature, inert atmosphere (e.g., nitrogen or argon)

  • Step 2: Reaction with (S)-1-Phenylethylamine

      Reagents: (S)-1-Phenylethylamine, difluoroethylidene intermediate

      Conditions: Room temperature, anhydrous conditions

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the difluoroethylidene group to a difluoroethyl group.

    Substitution: The phenyl group or the difluoroethylidene group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction Products: Reduced forms such as difluoroethyl derivatives.

    Substitution Products: Various substituted phenylethylamine derivatives.

Scientific Research Applications

(S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine involves its interaction with specific molecular targets. The difluoroethylidene group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The phenylethylamine backbone may interact with receptors or enzymes, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine
  • This compound derivatives
  • Other difluoroethylidene-substituted amines

Uniqueness

This compound is unique due to the presence of the difluoroethylidene group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds without the difluoroethylidene substitution.

Properties

IUPAC Name

2,2-difluoro-N-[(1S)-1-phenylethyl]ethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c1-8(13-7-10(11)12)9-5-3-2-4-6-9/h2-8,10H,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMZKLAUXURNPG-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N=CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N=CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426547
Record name (1E)-2,2-Difluoro-N-[(1S)-1-phenylethyl]ethan-1-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161754-60-5
Record name (1E)-2,2-Difluoro-N-[(1S)-1-phenylethyl]ethan-1-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-N-(2,2-Difluoroethylidene)-1-phenylethylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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